![molecular formula C18H19N3O3 B3962906 N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3962906.png)
N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
Descripción general
Descripción
N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide, also known as BU-43, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BU-43 is a pyrido[1,2-a]pyrimidine derivative that has been synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is not fully understood, but it is believed to exert its pharmacological effects by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins that promote inflammation. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism.
Biochemical and Physiological Effects:
This compound has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to inhibit the activity of various enzymes, including COX-2 and HDACs, which are involved in regulating inflammation and gene expression, respectively. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to activate the AMPK pathway, which is involved in regulating cellular energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several advantages for use in lab experiments. It is a potent inhibitor of various enzymes and signaling pathways, making it a useful tool for studying their functions. This compound has also been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities, making it a potential candidate for drug development. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological effects are not fully understood. Additionally, this compound has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not well characterized.
Direcciones Futuras
There are several future directions related to N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide that warrant further investigation. First, the pharmacological effects of this compound need to be further characterized in vivo to determine its toxicity and pharmacokinetics. Additionally, the mechanism of action of this compound needs to be further elucidated to identify its molecular targets and signaling pathways. Finally, the potential therapeutic applications of this compound need to be explored further, particularly in the areas of cancer and inflammation.
Aplicaciones Científicas De Investigación
N-butyl-N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
N-butyl-N-(furan-2-ylmethyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-9-20(13-14-7-6-11-24-14)17(22)15-12-19-16-8-4-5-10-21(16)18(15)23/h4-8,10-12H,2-3,9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPBUARACRKXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CO1)C(=O)C2=CN=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B3962825.png)
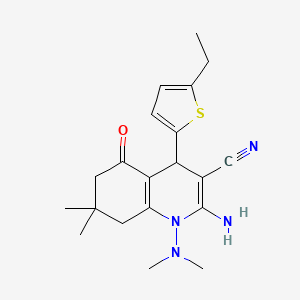
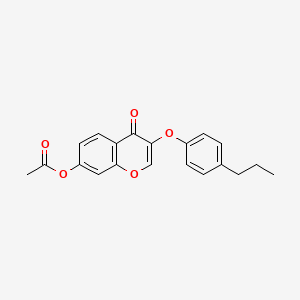
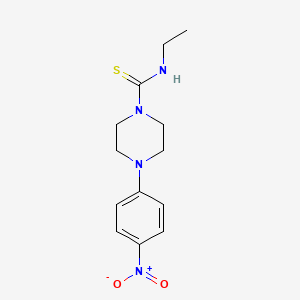
![2-[benzyl(methyl)amino]ethyl 2,4-dichlorobenzoate hydrochloride](/img/structure/B3962864.png)
![2-{[(4-fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B3962874.png)
![{1-[4-(benzoylamino)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazol-5-yl}methyl benzoate](/img/structure/B3962890.png)
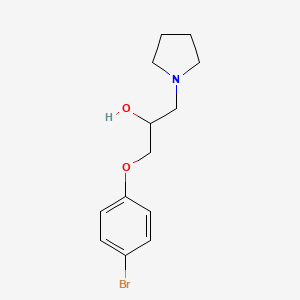
![3-[(4-methylphenoxy)methyl]-1-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperidine](/img/structure/B3962898.png)
![N-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]ethyl}benzenesulfonamide](/img/structure/B3962908.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-4-phenylpentanoic acid](/img/structure/B3962909.png)
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B3962910.png)
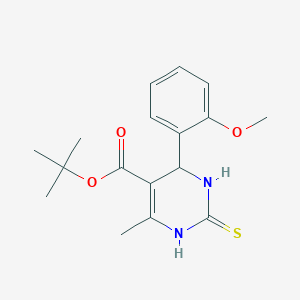
![1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B3962930.png)